Scientific Field: Medical Science, Infectious Diseases
Summary of Application: Desacetylcefotaxime, the main metabolite of cefotaxime, has been used in the treatment of spontaneous bacterial peritonitis (SBP), a common complication in cirrhotic patients with ascites.
Methods of Application: Patients were treated with cefotaxime 2 g intravenously every 8 hours for an average duration of 5.3 days.
Results: High concentrations of cefotaxime and desacetylcefotaxime were found in all 13 SBP episodes, and desacetylcefotaxime was still present in 6 patients who had residual ascitic bactericidal titer (ABT) activity after the last dose of cefotaxime.
Scientific Field: Pediatrics, Pharmacokinetics
Summary of Application: The pharmacokinetics of cefotaxime and desacetylcefotaxime were studied in critically ill pediatric patients to provide optimal dosing recommendations.
Methods of Application: Patients were recruited into a pharmacokinetic study, with cefotaxime and desacetylcefotaxime concentrations from plasma samples collected at 0, 0.5, 2, 4, and 6 hours used to develop a population pharmacokinetic model.
Results: The pharmacokinetics of cefotaxime and desacetylcefotaxime were best described using a one-compartmental model with first-order elimination.
Scientific Field: Biochemistry, Microbiology
Summary of Application: The hydrolysis of desacetylcefotaxime, in comparison with cefotaxime, was analyzed by 10 β-lactamases.
Scientific Field: Microbiology, Pharmacology
Summary of Application: Desacetylcefotaxime has been studied for its antibacterial activity.
Results: Desacetylcefotaxime was found to be more active than cefazolin, cefamandole, or cefoxitin. Cefotaxime and desacetylcefotaxime act synergistically against 72% of strains tested.
Summary of Application: Desacetylcefotaxime and cefotaxime have been found to act synergistically against 72% of strains tested. This means that the combination of these two compounds can be more effective than either compound alone.
Results: Antagonism between the two compounds is seen only with strains of Morganella and Proteus vulgaris.
Desacetylcefotaxime is a significant metabolite of cefotaxime, a third-generation cephalosporin antibiotic. It is formed primarily in the liver and has a broad antibacterial spectrum, although its efficacy is notably weaker than that of its parent compound, cefotaxime. Desacetylcefotaxime retains some antibacterial activity, making it relevant in the pharmacological context of treating bacterial infections, particularly those caused by gram-negative organisms .
Desacetylcefotaxime, like other cephalosporins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) essential for constructing the bacterial cell wall []. This binding disrupts the synthesis of the peptidoglycan layer, weakening the cell wall and leading to bacterial death [].
Interestingly, research suggests that desacetylcefotaxime might have a broader spectrum of activity against certain bacteria compared to cefotaxime []. This enhanced activity could be due to improved penetration into specific bacterial compartments or variations in PBP binding affinity [].
Desacetylcefotaxime is produced through the hydrolysis of cefotaxime. The primary chemical reaction involves the removal of an acetyl group from cefotaxime, leading to the formation of desacetylcefotaxime. This reaction can occur under various conditions, including acidic and alkaline environments. Additionally, desacetylcefotaxime can undergo further transformations to form desacetylcefotaxime lactone, particularly in acidic conditions .
The synthesis of desacetylcefotaxime primarily occurs through the metabolic conversion of cefotaxime in the liver. In laboratory settings, desacetylcefotaxime can also be synthesized through chemical hydrolysis of cefotaxime under controlled conditions. This process typically involves adjusting pH levels and using specific solvents to facilitate the reaction .
Research indicates that desacetylcefotaxime may exhibit synergistic effects when combined with other antibiotics against certain bacterial strains. Its stability against various beta-lactamases enhances its potential as a co-administered agent alongside other antimicrobial therapies . Studies have shown that monitoring the levels of desacetylcefotaxime can be essential for assessing therapeutic efficacy and safety during treatment with cefotaxime .
Desacetylcefotaxime shares structural and functional similarities with other cephalosporins and beta-lactam antibiotics. Below are some comparable compounds:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Ceftriaxone | High | Broad-spectrum | Longer half-life than cefotaxime |
Ceftazidime | High | Broad-spectrum | Enhanced activity against Pseudomonas aeruginosa |
Cephalexin | Moderate | Gram-positive focus | First-generation cephalosporin |
Desacetylceftriaxone | High | Weaker than ceftriaxone | Direct metabolite of ceftriaxone |
Desacetylcefotaxime's uniqueness lies in its specific metabolic origin from cefotaxime and its distinct pharmacokinetic profile compared to other cephalosporins. While it shares similarities with these compounds, its reduced potency and specific metabolic pathways set it apart in clinical applications .